molecular formula C13H15NO5S B7738859 (2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid

(2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid

Cat. No.: B7738859
M. Wt: 297.33 g/mol
InChI Key: BFTZHIBQBQWJNU-AATRIKPKSA-N
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Description

(2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid is an organic compound that features a thiophene ring substituted with ethoxycarbonyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of ethoxycarbonyl and dimethyl groups. The final step involves the formation of the enone structure through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The enone structure can be reduced to form corresponding alcohols.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

(2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The enone structure can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid
  • (2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylfuran-2-yl]amino}-4-oxobut-2-enoic acid

Uniqueness

Compared to similar compounds, (2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-4-19-13(18)11-7(2)8(3)20-12(11)14-9(15)5-6-10(16)17/h5-6H,4H2,1-3H3,(H,14,15)(H,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTZHIBQBQWJNU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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